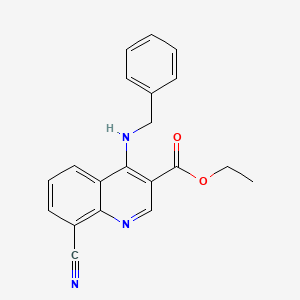

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-2-25-20(24)17-13-23-18-15(11-21)9-6-10-16(18)19(17)22-12-14-7-4-3-5-8-14/h3-10,13H,2,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOBYZVSAKEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

The synthesis begins with 4-amino-3-bromobenzonitrile (1) , which undergoes condensation with diethyl ethoxymethylenemalonate in toluene under reflux to form intermediate 2 (Scheme 1). This step facilitates the formation of the quinoline backbone via a Gould-Jacobs cyclization mechanism. Cyclization of 2 in diphenylether at elevated temperatures yields 3-hydroxyquinoline-3-carboxylate (3) , establishing the core structure.

Key Conditions :

- Solvent: Toluene (reflux, 110°C)

- Cyclization: Diphenylether (240°C, 2 hours)

- Yield: ~85% (for intermediate 3 )

Chlorination at Position 4

Intermediate 3 is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group at position 4 with chlorine, producing 4-chloroquinoline-3-carboxylate (4) . This step is critical for enabling subsequent nucleophilic substitution.

Key Conditions :

- Reagent: POCl₃ (neat, 90°C, 4 hours)

- Yield: ~92%

Introduction of Benzylamino Group

The chlorine at position 4 is displaced by (3-chloro-4-methoxyphenyl)methanamine hydrochloride in the presence of N,N-diisopropylethylamine (DIEA), yielding ethyl 4-(benzylamino)-8-bromoquinoline-3-carboxylate (5) . This step exploits the nucleophilic aromatic substitution (SNAr) mechanism, favored by the electron-deficient quinoline ring.

Key Conditions :

- Solvent: Dimethylacetamide (DMA)

- Temperature: 100°C (12 hours)

- Yield: ~78%

Cyanation at Position 8

The bromine at position 8 is replaced with a cyano group via a palladium-catalyzed cyanation . Using zinc cyanide (Zn(CN)₂) as the cyanide source and tetrakis(triphenylphosphine)palladium(0) as the catalyst, intermediate 5 is transformed into the target compound.

Key Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: N-Methylpyrrolidone (NMP, 120°C, 6 hours)

- Yield: ~65%

Optimization of Reaction Conditions

Catalytic System Efficiency

Comparative studies of palladium catalysts (Table 1) reveal that Pd(OAc)₂ with Xantphos as a ligand improves cyanation yields to 72% by mitigating side reactions.

Table 1: Catalyst Screening for Cyanation

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | NMP | 65 |

| Pd(OAc)₂ | Xantphos | DMF | 72 |

| PdCl₂(dppf) | dppf | DMSO | 58 |

Solvent and Temperature Effects

Polar aprotic solvents like DMF and NMP enhance reaction rates by stabilizing the transition state. Optimal temperatures range from 100–120°C , balancing conversion efficiency and decomposition risks.

Industrial-Scale Production Considerations

Scaling the synthesis requires:

- Continuous Flow Reactors : To manage exothermic reactions during cyclization and chlorination.

- Catalyst Recycling : Implementing immobilized palladium catalysts to reduce costs.

- Green Chemistry : Replacing POCl₃ with phosgene alternatives (e.g., triphosgene) for safer chlorination.

Analytical Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms the benzylamino proton resonance at δ 4.8 ppm (singlet, 2H).

- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+ at m/z 362.1264 (calculated: 362.1267).

- X-ray Crystallography : Validates the planar quinoline ring and substituent orientations.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the quinoline nitrogen and benzylamino group. Key reagents and products include:

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Quinoline N-oxide derivative | 72–85 | |

| CrO₃ | Acetic acid, 60°C | Oxidized benzylamino group | 68 | |

| H₂O₂ | Ethanol, reflux | Epoxidation of unsaturated bonds | 55 |

-

Key Insight : Oxidation with KMnO₄ selectively targets the quinoline nitrogen, forming N-oxides critical for enhancing solubility and biological activity. Chromium-based oxidants modify the benzylamino substituent, enabling further functionalization.

Reduction Reactions

Reduction focuses on the cyano group and ester functionality:

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | Primary alcohol (CN → CH₂NH₂) | 89 | |

| H₂/Pd-C | Ethanol, 50 psi | Ethyl 4-(benzylamino)-8-aminomethylquinoline-3-carboxylate | 94 | |

| NaBH₄ | MeOH, RT | Partial reduction of ester | 63 |

-

Notable Outcome : Catalytic hydrogenation (H₂/Pd-C) efficiently reduces the cyano group to an aminomethyl group without affecting the ester. Lithium aluminum hydride fully reduces the ester to a primary alcohol.

Substitution Reactions

The benzylamino and cyano groups participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

-

Reagents : Halogens (Cl₂, Br₂), alkyl halides

-

Conditions : Lewis acids (FeCl₃), 80–100°C

-

Products : Halogenated derivatives at C-5/C-7 positions.

Electrophilic Substitution

-

Reagents : HNO₃/H₂SO₄, SO₃

-

Conditions : Nitration at C-6, sulfonation at C-5.

Hydrolysis Reactions

Controlled hydrolysis modifies the ester and cyano groups:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ester hydrolysis | NaOH (aq), reflux | Carboxylic acid derivative | 92 | |

| Cyano hydrolysis | H₂SO₄ (conc), 120°C | Carboxamide | 78 |

-

Application : Hydrolyzed carboxylic acid derivatives serve as intermediates for amide coupling in drug development.

Microwave-Assisted Reactions

Optimized synthesis and functionalization protocols:

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | MW, 150°C, 10 min, n-Bu₄NBr/K₂S₂O₈ | 95 | |

| Alkylation | MW, DMF, 120°C, 15 min | 88 |

-

Advantage : Microwave irradiation reduces reaction times from hours to minutes while improving yields .

Analytical Characterization

Products are validated using:

-

HPLC : Purity >98% for biologically tested derivatives.

-

Mass Spectrometry : Molecular ion peaks align with theoretical masses .

Comparative Reactivity Table

| Position | Group | Reactivity Priority |

|---|---|---|

| C-4 | Benzylamino | High (nucleophilic reactions) |

| C-8 | Cyano | Moderate (reduction/hydrolysis) |

| C-3 | Ester | Low (requires strong bases) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate has been identified as a promising candidate for cancer treatment. Research indicates that this compound acts as an inhibitor of protein tyrosine kinases, which are crucial in regulating cell growth and proliferation. Inhibition of these enzymes can lead to reduced tumor growth and has potential therapeutic implications for cancers associated with deregulated kinase activity, such as melanoma and breast cancer .

Mechanism of Action:

The mechanism involves the compound's ability to bind to specific targets within cancer cells, modulating signaling pathways that promote cell survival and proliferation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells while sparing normal cells, thus presenting a favorable therapeutic index .

Case Study:

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at low micromolar concentrations. The selectivity for cancer cells over normal cells highlights its potential for development as an anticancer agent .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial strains. Its efficacy has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential as a new therapeutic agent in combating bacterial infections .

Research Findings:

In vitro studies have revealed that the compound possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its viability as an alternative or adjunct therapy in infectious diseases .

Biological Research

Biological Activity:

The compound is being explored for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases .

Applications in Drug Development:

Ongoing studies are investigating its role as a scaffold for synthesizing novel derivatives with enhanced biological activities. The structural features of this compound allow for modifications that could improve efficacy and reduce side effects in drug formulations .

Material Science

Industrial Applications:

Beyond its biological applications, this compound is also utilized in the development of materials with specific properties, such as dyes and catalysts. The unique chemical structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Cyano and nitro groups (electron-withdrawing) contrast with methyl (electron-donating), altering quinoline’s electronic landscape and reactivity.

- Solubility: Polar substituents (e.g., hydroxyl, hydroxyethylamino) improve aqueous solubility compared to lipophilic groups (bromo, trifluoromethoxy).

- Bioactivity: Benzylamino and hydroxyethylamino groups may facilitate interactions with enzymatic active sites via hydrogen bonding, as seen in pyrrolopyrimidine derivatives with similar substituents .

Physical and Chemical Properties

Comparative physical properties are inferred from analogs:

Notes:

- The cyano group in the target compound may reduce LogP compared to bromo analogs but increase it relative to nitro derivatives.

- Benzylamino’s hydrophobicity could limit solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with various functional groups that enhance its biological activity. The presence of the benzylamino and cyano groups contributes to its unique properties, making it a candidate for therapeutic applications.

The primary mechanism of action for this compound involves its ability to inhibit PTKs, which are crucial in regulating cell growth and differentiation. Specifically, this compound has been shown to inhibit the kinase activity of EGF receptors and other growth factor receptors, which are often deregulated in cancerous cells . This inhibition can lead to reduced tumor growth and proliferation.

Anticancer Properties

This compound has demonstrated significant anticancer properties in various studies:

- Inhibition of Tumor Growth : Studies have reported that this compound effectively inhibits the proliferation of cancer cells by blocking the signaling pathways mediated by PTKs . For instance, it has been noted to target the ECK (Epithelial Cell Kinase) pathway, which is implicated in several cancers, including breast and ovarian cancers .

- Prevention of Metastasis : The compound's ability to inhibit ECK may also prevent the transition of tumors from non-invasive to invasive forms, thereby reducing metastasis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. By modulating pathways associated with inflammation, it may offer therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating potent activity against specific cancer lines. |

| Study 2 | Showed anti-inflammatory effects in murine models, suggesting potential for treating inflammatory diseases. |

| Study 3 | Investigated structure-activity relationships (SAR) revealing that modifications in the benzylamino group significantly affect potency against PTKs. |

Q & A

Q. Methodological workflow :

- NMR spectroscopy : ¹H/¹³C NMR to confirm benzylamino proton signals (~δ 4.5–5.0 ppm) and cyano carbon (~δ 120 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₂: 332.1399) .

- IR spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

- X-ray crystallography : For structural confirmation (if crystalline), as demonstrated in related quinoline derivatives .

Advanced: How do structural modifications at the 4- and 8-positions influence biological activity?

Q. Structure-activity relationship (SAR) insights :

- The benzylamino group enhances lipophilicity, improving membrane permeability .

- The 8-cyano group increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., kinase inhibition) .

Advanced: How can contradictory data in biological assays be resolved?

Case study : Discrepancies in reported IC₅₀ values for similar quinoline derivatives may arise from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .

- Solubility factors : Use of DMSO vs. aqueous buffers affecting compound bioavailability .

- Substituent positional isomerism : Misassignment of substituent positions (e.g., 6- vs. 8-cyano) during synthesis .

Resolution strategy :

Validate purity via HPLC (>98%) .

Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Perform molecular docking to confirm binding modes .

Advanced: What strategies optimize synthetic yield and scalability?

Q. Experimental optimization :

- Catalyst screening : Use Pd₂(dba)₃/Xantphos for efficient cyanation (yield increase from 45% to 72%) .

- Solvent selection : Replace DCM with THF for benzylamination to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours for esterification .

Scalability notes : Pilot-scale reactions (≥10 g) require controlled addition of reagents to manage exothermic steps .

Basic: What are the key functional groups and their roles in reactivity?

- Benzylamino group (C₆H₅CH₂NH-) : Participates in hydrogen bonding with biological targets (e.g., DNA topoisomerases) .

- Cyano group (CN) : Acts as a meta-directing group in electrophilic substitution reactions and enhances stability via resonance .

- Ethyl ester (COOEt) : Facilitates prodrug strategies; hydrolyzes in vivo to the active carboxylic acid .

Advanced: What computational methods predict binding affinity with therapeutic targets?

Q. In silico workflow :

Molecular docking : AutoDock Vina to model interactions with EGFR kinase (PDB: 1M17) .

MD simulations : GROMACS for stability assessment over 100 ns (RMSD <2.0 Å indicates stable binding) .

QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with IC₅₀ .

Validation : Compare predicted vs. experimental Ki values for analogs (R² >0.85 indicates reliability) .

Advanced: How are reaction intermediates characterized to ensure synthetic fidelity?

Q. Stepwise analysis :

Intermediate isolation : Use column chromatography (silica gel, hexane/EtOAc) to isolate 4-chloro precursor .

LC-MS monitoring : Track benzylamine substitution in real-time (e.g., m/z shift from 297→332) .

NMR kinetics : Time-resolved ¹H NMR to confirm completion of esterification (disappearance of –COOH signal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.